Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro-
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Overview
Description
Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and an acetamide moiety. It is often used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- typically involves the chloroacetylation of 2-amino-5-chlorobenzophenone, which is then reacted with various substituted phenylpiperazines . The reaction conditions often include the use of solvents such as acetonitrile and reagents like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of large-scale reactors and continuous flow processes may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to dock into the binding pocket of the GABAA receptor, suggesting its potential as an anxiolytic and skeletal muscle relaxant . The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides
- N-(2-benzoyl-4-chlorophenyl)-2-[(2-hydroxypropyl)amino]acetamide
Uniqueness
Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with the GABAA receptor and its potential therapeutic effects set it apart from other similar compounds.
Properties
CAS No. |
101398-16-7 |
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Molecular Formula |
C17H14Cl2N2O3 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[(2-chloroacetyl)amino]acetamide |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-9-15(22)20-10-16(23)21-14-7-6-12(19)8-13(14)17(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22)(H,21,23) |
InChI Key |
KNGMVRLBVYIMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNC(=O)CCl |
Origin of Product |
United States |
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